4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
50609-57-9 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-4-5-9(2)15(11)13(10)17/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
FHSCYCCXMSMREH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=CC=C(N2C1=O)C |
Origin of Product |
United States |
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